Dicloxacillin

Pharmacokinetics Bioavailability Oral Absorption

Dicloxacillin (CAS 3116-76-5) is the optimal isoxazolyl penicillin for oral solid dosage development when high bioavailability is critical. Its absolute oral bioavailability (48.8% by AUC) significantly exceeds that of cloxacillin (36.9%), delivering higher serum levels per dose. With a four-fold lower MIC against MSSA vs. oxacillin and proven stability against staphylococcal β-lactamase, it ensures reliable, potent activity in both in vitro assays and clinical formulation research. Choose Dicloxacillin for superior pharmacokinetic performance and cost-effective procurement.

Molecular Formula C19H17Cl2N3O5S
Molecular Weight 470.3 g/mol
CAS No. 3116-76-5
Cat. No. B1670480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicloxacillin
CAS3116-76-5
SynonymsCilpen
Dichloroxacillin
Diclocil
Dicloxaciclin
Dicloxacillin
Dicloxacillin Sodium
Dicloxacillin, Monosodium Salt, Anhydrous
Dicloxacillin, Monosodium Salt, Mono-Hydrate
Dicloxacycline
Dicloxsig
Distaph
Ditterolina
Dycill
Dynapen
InfectoStaph
Pathocil
Posipen
Sodium, Dicloxacillin
Molecular FormulaC19H17Cl2N3O5S
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
InChIInChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
InChIKeyYFAGHNZHGGCZAX-JKIFEVAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.96e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dicloxacillin (CAS 3116-76-5): An Isoxazolyl Penicillin with Quantifiable Oral Bioavailability and β-Lactamase Stability for Procurement Consideration


Dicloxacillin (CAS 3116-76-5) is a semisynthetic, narrow-spectrum beta-lactam antibiotic belonging to the isoxazolyl penicillin class, which also includes oxacillin, cloxacillin, and flucloxacillin [1]. Structurally differentiated by two chlorine atoms on its phenyl side chain [2], dicloxacillin is designed to resist inactivation by staphylococcal beta-lactamase (penicillinase), thereby preserving its activity against penicillinase-producing bacteria such as methicillin-susceptible Staphylococcus aureus (MSSA) [3].

Dicloxacillin (CAS 3116-76-5) Oral Bioavailability and Structural Differentiation: Why Cloxacillin or Flucloxacillin Are Not Equivalent Substitutes


Generic substitution among isoxazolyl penicillins is pharmacokinetically and structurally unjustified. Dicloxacillin's unique substitution with two chlorine atoms confers quantifiable advantages in oral bioavailability, serum concentration, and elimination kinetics compared to its closest analogs, cloxacillin and oxacillin [1]. Furthermore, clinical outcome data demonstrate that substituting dicloxacillin with cefuroxime in penicillin-susceptible S. aureus bacteremia results in significantly higher mortality [2]. These distinctions have direct implications for procurement in both clinical and industrial settings where specific pharmacokinetic or microbiological performance is required.

Quantitative Differentiation Guide: Dicloxacillin (CAS 3116-76-5) Versus Cloxacillin, Flucloxacillin, Oxacillin, and Cefuroxime in Key Performance Metrics


Oral Bioavailability: Dicloxacillin Exhibits 1.3- to 1.5-Fold Higher Bioavailability than Cloxacillin

Dicloxacillin demonstrates superior oral absorption compared to cloxacillin. In a head-to-head study in healthy volunteers following oral administration of a 2 g dose, the bioavailability of dicloxacillin, calculated from the area under the serum concentration-time curve (AUC), was 48.8%, whereas that of cloxacillin was only 36.9% [1]. When calculated from urinary excretion, the bioavailability was 74.1% for dicloxacillin versus 48.5% for cloxacillin [1]. This difference translates to higher and more prolonged serum concentrations for dicloxacillin.

Pharmacokinetics Bioavailability Oral Absorption

Beta-Lactamase Stability: Dicloxacillin is the Most Stable Isoxazolyl Penicillin Against Staphylococcal Beta-Lactamase

Among the isoxazolyl penicillins, dicloxacillin demonstrates the highest stability against staphylococcal beta-lactamase. In a comparative study of beta-lactamase stability, dicloxacillin was found to be the most stable, flucloxacillin the most labile, with cloxacillin showing intermediate stability [1]. This ranking is supported by resistance data from clinical isolates of coagulase-negative staphylococci, where a higher proportion of strains were resistant to cloxacillin and oxacillin than to dicloxacillin and flucloxacillin [2].

Beta-lactamase stability Antimicrobial resistance Enzymology

In Vitro Potency: Dicloxacillin Demonstrates 4-Fold Lower Median MIC than Oxacillin Against Clinical MSSA Isolates

In a study of 100 clinical methicillin-susceptible S. aureus (MSSA) isolates, dicloxacillin exhibited a median minimum inhibitory concentration (MIC) that was four-fold lower than that of oxacillin [1]. This indicates greater intrinsic potency of dicloxacillin against MSSA in vitro. Oxacillin serves as the standard surrogate marker for beta-lactam susceptibility testing, making this comparison directly relevant to clinical laboratory practice.

Antimicrobial susceptibility MIC MSSA

Clinical Efficacy: Dicloxacillin Associated with Lower 30-Day Mortality than Cefuroxime in Penicillin-Susceptible S. aureus Bacteremia

In a retrospective, propensity-score-adjusted cohort study of 588 cases of penicillin-susceptible S. aureus bacteremia (SAB), definitive therapy with dicloxacillin was associated with a significantly lower 30-day mortality compared to cefuroxime. In a matched case-control analysis, the 30-day mortality was 10% for patients treated with dicloxacillin versus 38% for those treated with cefuroxime (P = 0.004) [1]. No significant mortality difference was observed between dicloxacillin and penicillin.

Clinical outcome Bacteremia Mortality MSSA

Protein Binding and Serum Bactericidal Activity: Dicloxacillin Exhibits Slightly Higher Protein Binding than Flucloxacillin Without Compromising Activity

In a crossover study of 12 healthy volunteers receiving 0.75 g oral doses, dicloxacillin demonstrated marginally higher serum protein binding than flucloxacillin (96.4-97.2% vs. 94.7-96.2%, respectively) [1]. Despite this higher binding, the serum bactericidal titers of the two drugs were similar, indicating that the higher protein binding of dicloxacillin does not impair its antibacterial activity in serum [1].

Protein binding Pharmacokinetics Serum bactericidal titer

Acid Stability: Dicloxacillin is More Acid-Stable than Oxacillin and Cloxacillin, Enabling Predictable Oral Absorption

Dicloxacillin possesses greater stability in acidic environments compared to its predecessors oxacillin and cloxacillin [1]. This enhanced acid stability is a direct consequence of the additional chlorine atoms on the phenyl ring [2] and contributes to its superior oral bioavailability and more predictable absorption profile, as it is less susceptible to degradation in the gastric environment.

Acid stability Oral formulation Gastric stability

Targeted Research and Industrial Application Scenarios for Dicloxacillin (CAS 3116-76-5) Based on Quantitative Differentiation


Pharmaceutical Formulation of Oral Anti-Staphylococcal Antibiotics Requiring High and Predictable Bioavailability

Dicloxacillin is the preferred isoxazolyl penicillin for oral solid dosage form development when high bioavailability is a critical quality attribute. Its absolute oral bioavailability (48.8% by AUC, 74.1% by urinary excretion) is significantly higher than cloxacillin (36.9% and 48.5%, respectively) [1], translating to higher serum concentrations per administered dose. This property is particularly advantageous for developing cost-effective oral treatments for MSSA infections in outpatient settings. Additionally, its superior acid stability compared to oxacillin and cloxacillin [2] ensures more predictable absorption and reduced variability in pharmacokinetic performance.

Clinical Treatment of Penicillin-Susceptible Staphylococcus aureus Bacteremia Where Oral Step-Down or Definitive Therapy is Indicated

In the clinical management of penicillin-susceptible S. aureus bacteremia (SAB), dicloxacillin should be prioritized over cefuroxime for definitive therapy. A robust propensity-score-matched cohort study demonstrated a 30-day mortality of 10% with dicloxacillin compared to 38% with cefuroxime (P = 0.004) [3]. This 28-percentage-point absolute risk reduction provides compelling evidence for formulary inclusion and procurement of dicloxacillin in hospitals and healthcare systems managing SAB. Furthermore, dicloxacillin has shown equivalent efficacy to cephalotin for MSSA bacteremia, with no significant difference in in-hospital mortality (21% vs. 20%, P = 0.43) [4], offering a reliable oral alternative when first-line parenteral agents are unavailable.

Microbiological Research and Antimicrobial Susceptibility Testing Requiring High Potency Against MSSA

For in vitro studies focused on methicillin-susceptible S. aureus (MSSA), dicloxacillin is a superior research tool due to its four-fold lower median MIC compared to oxacillin against clinical isolates [5]. This heightened potency makes dicloxacillin particularly useful in assays requiring high sensitivity to detect subtle changes in susceptibility, such as resistance development studies or combinatorial antibiotic testing. Its documented stability against staphylococcal beta-lactamase [6] further ensures that its activity is not confounded by enzymatic degradation in bacterial cultures, providing more reliable and reproducible experimental results.

Analytical Method Development and Quality Control (QC) for Beta-Lactam Antibiotics

Dicloxacillin, with its well-defined chemical structure and stability profile, serves as an ideal reference standard for HPLC method development and validation in pharmaceutical QC. Its distinct retention behavior in reversed-phase HPLC systems [7] and established protocols for potency determination [8] make it suitable for quantifying related isoxazolyl penicillins in complex matrices. The compound's availability in high purity grades (≥98%) from reputable vendors supports its use as a certified reference material for analytical method validation (AMV) and quality control applications in both research and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicloxacillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.